2-methylpentane physical and chemical properties
2-methylpentane physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylpentane
Abstract
2-Methylpentane, also known as isohexane, is a branched-chain alkane that holds significant importance in both industrial and research settings. As a structural isomer of hexane, its unique physical and chemical characteristics, driven by its molecular structure, distinguish it from its linear counterpart. This guide provides a comprehensive overview of 2-methylpentane, detailing its physical, thermodynamic, and spectroscopic properties. It further explores its chemical reactivity, common applications, and critical safety protocols, offering a technical resource for researchers, chemists, and drug development professionals.
Molecular Structure and Identification
2-Methylpentane is a saturated hydrocarbon with the chemical formula C₆H₁₄.[1][2] Its structure consists of a five-carbon pentane chain with a methyl group bonded to the second carbon atom.[1] This branching is fundamental to its distinct properties compared to other hexane isomers.
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IUPAC Name: 2-Methylpentane[3]
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CAS Number: 107-83-5[3]
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Molecular Formula: C₆H₁₄[1]
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Molecular Weight: 86.178 g·mol⁻¹[1]
Caption: Molecular structure of 2-Methylpentane (Isohexane).
Physical and Thermodynamic Properties
The physical properties of 2-methylpentane are characteristic of a volatile, non-polar liquid. It is a colorless liquid with a faint, gasoline-like odor.[2][4][5] Its branching lowers its boiling point compared to n-hexane due to reduced intermolecular van der Waals forces.
Table 1: Key Physical Properties of 2-Methylpentane
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][5] |
| Odor | Odorless to gasoline-like | [1][5][6] |
| Melting Point | -154 °C to -160 °C | [1][3][5] |
| Boiling Point | 60 to 62 °C | [1][5] |
| Density | 0.653 g/mL at 25 °C | [1][5][7] |
| Vapor Pressure | 213 mmHg (28.2 kPa) at 25 °C | [2] |
| Vapor Density | 3.0 (vs air) | [2][7] |
| Refractive Index | n20/D 1.371 | [5][7] |
| Solubility | Immiscible in water; Miscible with alcohol, ether, acetone, chloroform | [2][5] |
Table 2: Thermodynamic Properties of 2-Methylpentane
| Property | Value | Source(s) |
| Enthalpy of Vaporization | 29.93 kJ/mol | [3] |
| Molar Heat Capacity (Liquid) | 192.63 J/(mol·K) | [3] |
| Critical Temperature | 224.55 °C | [3] |
| Critical Pressure | 30.4 bar | [3] |
| Flash Point | < -29 °C | [2] |
| Autoignition Temperature | 264 °C | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and structural elucidation of 2-methylpentane.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-methylpentane is complex due to its asymmetry. It exhibits five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.[8] The integrated signal ratio is 6:1:2:2:3, which directly corresponds to the number of protons in each unique environment.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 2-methylpentane is characteristic of a saturated alkane. It is dominated by strong C-H stretching absorption bands between 2880 and 2940 cm⁻¹.[9] Additionally, C-H deformation (bending) vibrations appear in the 1365 to 1480 cm⁻¹ range.[9] The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and is unique to the molecule's specific vibrational modes.[9] The absence of absorptions for other functional groups (like O-H or C=O) confirms its identity as a pure alkane.[9]
Mass Spectrometry
Under electron ionization (EI), 2-methylpentane produces a molecular ion (M⁺) peak at an m/z ratio of 86.[10] The fragmentation pattern is key to its identification. The most abundant fragment, or base peak, typically appears at m/z = 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺) or propyl cation ([CH₂CH₂CH₃]⁺) formed by C-C bond cleavage.[10] Other significant fragments can be observed at m/z = 57 and m/z = 71, resulting from the loss of ethyl and methyl radicals, respectively.[10]
Chemical Properties and Reactivity
As a saturated alkane, 2-methylpentane is relatively unreactive under standard conditions. Its chemistry is dominated by free-radical reactions and combustion.
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Combustion: Like all alkanes, 2-methylpentane undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.[5]
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2 C₆H₁₄(l) + 19 O₂(g) → 12 CO₂(g) + 14 H₂O(g)
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Reactivity Profile: The compound is generally stable but reacts violently with strong oxidizing agents, creating a fire and explosion hazard.[11] It is non-hydrolyzable as it lacks a suitable functional group.[5]
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Halogenation: In the presence of UV light, 2-methylpentane can undergo free-radical halogenation. This reaction is typically non-selective and results in a mixture of mono- and poly-halogenated isomers.
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Reactions of Derivatives: While 2-methylpentane itself is inert to nucleophiles, its halogenated derivatives are useful substrates. For example, 2-chloro-2-methylpentane reacts with a strong base like sodium methoxide to yield a mixture of substitution (Sₙ2) and elimination (E2) products, including 2-methoxy-2-methylpentane and various methylpentene isomers.[12][13]
Experimental Workflow and Protocols
General Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for analyzing or reacting with a liquid sample like 2-methylpentane.
Caption: A generalized workflow for chemical synthesis and analysis.
Protocol: Determination of Boiling Point
This protocol describes a standard method for determining the boiling point of 2-methylpentane, emphasizing the causality behind each step for accuracy and safety.
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Safety First: Before starting, review the Safety Data Sheet (SDS). 2-Methylpentane is highly flammable. Ensure the work is performed in a well-ventilated fume hood, away from any ignition sources.[11] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
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Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a condenser, and a collection flask. The choice of a closed system prevents the escape of flammable vapors.[11] Add a few boiling chips to the flask to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.
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Sample Addition: Place approximately 15-20 mL of 2-methylpentane into the round-bottom flask.
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Heating: Gently heat the flask using a heating mantle. Direct flame heating is avoided due to the high flammability of the substance.[14]
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Temperature Measurement: Place a thermometer so that the bulb is just below the level of the side arm leading to the condenser. This positioning ensures the measurement of the vapor temperature as it enters the condenser, which corresponds to the true boiling point at that atmospheric pressure.
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Observation: Record the temperature at which a steady stream of distillate is collected and the temperature reading remains constant. This stable temperature is the boiling point.
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Post-Experiment: Allow the apparatus to cool completely before disassembly to prevent ignition of residual hot vapors upon contact with air.
Safety, Handling, and Storage
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Hazards: 2-Methylpentane is a highly flammable liquid and vapor (Category 2).[15] It causes skin irritation and may cause drowsiness or dizziness upon inhalation.[15][16] A significant hazard is that it may be fatal if swallowed and enters the airways due to a high risk of aspiration.[15] It is also toxic to aquatic life with long-lasting effects.[15]
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Handling: All work should be conducted in a well-ventilated area or fume hood.[11] Keep the substance away from heat, sparks, open flames, and other ignition sources.[14] Use non-sparking tools and explosion-proof electrical equipment.[11][14] It is critical to ground and bond containers and receiving equipment to prevent the buildup of electrostatic charges.[11]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[16] If vapors or aerosols are generated, respiratory protection may be required.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The storage area should be fireproof and separate from strong oxidants.[11]
Applications
Due to its volatility and solvent properties, 2-methylpentane has several industrial and laboratory applications:
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Solvent: It is used as a solvent for rubber, vegetable oil extraction, adhesives, and paints.[2][5][17]
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Organic Synthesis: It serves as a raw material or intermediate in organic synthesis.[5][17]
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Fuel Component: It occurs naturally in petroleum and is a component of gasoline.[2][5] Its Research Octane Number (RON) is 75.[1]
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Analytical Chemistry: It is used as a solvent in chromatography and spectroscopy due to its low boiling point and good solvent properties for organic compounds.[18]
Conclusion
2-Methylpentane is a versatile branched-chain alkane with a well-defined set of physical, chemical, and spectroscopic properties. Its branched structure results in a lower boiling point and different reactivity compared to its linear isomer, n-hexane. A thorough understanding of its properties, reactivity, and especially its significant safety hazards is essential for its proper handling and application in scientific research and industrial processes.
References
-
2-Methylpentane - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Thermophysical Properties of 2-Methylpentane. (n.d.). Chemcasts. Retrieved January 4, 2026, from [Link]
-
2-Methylpentane. (n.d.). Grokipedia. Retrieved January 4, 2026, from [Link]
-
2-Methylpentane. (n.d.). Rupa Health. Retrieved January 4, 2026, from [Link]
-
Chemical Properties of Pentane, 2-methyl- (CAS 107-83-5). (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]
-
2-methylpentane Thermodynamic & Transport Properties. (n.d.). eThermo. Retrieved January 4, 2026, from [Link]
-
2-METHYLPENTANE | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved January 4, 2026, from [Link]
-
2-methylpentane low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2026, from [Link]
-
infrared spectrum of 2-methylpentane. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2026, from [Link]
-
Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures. (2025, July 25). Patsnap Eureka. Retrieved January 4, 2026, from [Link]
-
2-methylpentane -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables. Retrieved January 4, 2026, from [Link]
-
Technical Data Sheet - 2-Methylpentane. (n.d.). Wiley Companies. Retrieved January 4, 2026, from [Link]
-
mass spectrum of 2-methylpentane. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2026, from [Link]
-
2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (n.d.). Vedantu. Retrieved January 4, 2026, from [Link]
-
2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (n.d.). Allen. Retrieved January 4, 2026, from [Link]
-
2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (2024, November 17). Filo. Retrieved January 4, 2026, from [Link]
-
2-methylpentane Density | enthalpy entropy | etc. (n.d.). eThermo. Retrieved January 4, 2026, from [Link]
-
Identify the product for 2-methyl pentane reacts with NaCN and DMSO. (n.d.). Study.com. Retrieved January 4, 2026, from [Link]
-
ALDOL CONDENSATION of 2-METHYLPENTANAL. (2024, January 1). YouTube. Retrieved January 4, 2026, from [Link]
Sources
- 1. 2-Methylpentane - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem-casts.com [chem-casts.com]
- 4. 2-Methylpentane | Rupa Health [rupahealth.com]
- 5. 2-methylpentane | 107-83-5 [chemicalbook.com]
- 6. 2-METHYLPENTANE | Occupational Safety and Health Administration [osha.gov]
- 7. 2-甲基戊烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. echemi.com [echemi.com]
- 12. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 13. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. wileyco.com [wileyco.com]
- 18. Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
